![molecular formula C18H17FN4O2S B2505900 Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034298-88-7](/img/structure/B2505900.png)

Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed in these papers can provide insights into the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives has been explored in the literature. For instance, the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines has been achieved through cyclizations of pyrrolidinones and isoindolinones, which are intermediates readily available from reactions involving benzotriazole and arylthio(oxy)ethylamines . This suggests that the synthesis of benzo[d]thiazole derivatives can be accomplished through similar cyclization strategies, potentially involving Lewis acid-mediated reactions.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The presence of substituents on the thiazole and benzene rings can significantly influence the chemical and biological properties of these compounds. For example, the introduction of a piperazinyl methanone group on the benzo[d]thiazole scaffold has been shown to confer anti-mycobacterial activity . This indicates that the molecular structure of benzo[d]thiazole derivatives is amenable to modifications that can tailor their biological activities.

Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions. The reactivity of these compounds can be influenced by the substituents present on the thiazole ring. For instance, the active methyl group in some benzothiophenopyran derivatives has been shown to react with different electrophiles, leading to the formation of various products such as styryl derivatives, pyruvates, and phthalide . This demonstrates the versatility of benzo[d]thiazole derivatives in chemical transformations, which can be exploited for the synthesis of diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives are influenced by their molecular structures. For example, the introduction of trifluoroacetyl groups on pyrroles has been shown to yield compounds with promising optical properties, including absorption and emission spectra, as well as nonlinear optical features . Additionally, the antimicrobial and antioxidant activities of benzo[d]imidazole derivatives have been evaluated, revealing that certain structural modifications can enhance these properties . This suggests that the physical and chemical properties of benzo[d]thiazole derivatives can be fine-tuned through structural modifications to achieve desired biological activities and physicochemical characteristics.

Wissenschaftliche Forschungsanwendungen

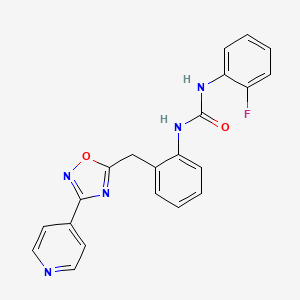

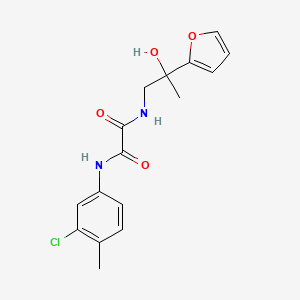

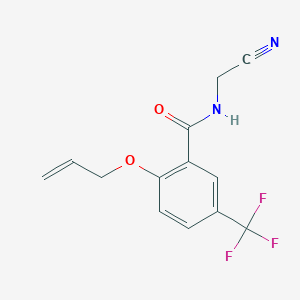

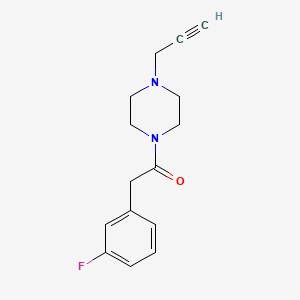

Anticonvulsant and Sodium Channel Blocker Applications

One study focuses on the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents. The most potent compound exhibited significant protective indices compared to reference drugs, suggesting a mechanism of action involving sodium channel modulation (Malik & Khan, 2014).

Anticancer Activity

Another research area includes the synthesis of 1,2,4-oxadiazole derivatives, where compounds showed equipotent activity against different cancer cell lines, indicating the potential for new anticancer drugs (Vaidya et al., 2020).

Antimicrobial and Antifungal Applications

Studies have also synthesized libraries of compounds for in vitro antimicrobial, antifungal, and antimycobacterial activity testing. Some derivatives exhibited better activity compared to standard drugs, highlighting their potential as antimicrobial agents (Pandya et al., 2019; Pandya et al., 2019).

Structural Analysis and Drug-likeness Properties

In silico approaches have been utilized to predict drug-likeness properties and conduct structural analysis. This includes DFT studies to explore molecular structures, electrostatic potentials, and physicochemical properties, contributing to the understanding of compound behaviors and stability (Huang et al., 2021; Huang et al., 2021).

Novel Chemotypes and Multitargeted Therapeutic Applications

Further research has identified new chemotypes with anti-mycobacterial potential, offering a foundation for the development of novel therapeutic agents targeting tuberculosis (Pancholia et al., 2016). Additionally, multitargeted-directed ligands (MTDLs) based on benzothiazole derivatives have been proposed for the treatment of Alzheimer’s disease, showcasing the compound's versatility in addressing various therapeutic targets (Hafez et al., 2023).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that many thiazole derivatives exert their effects through the inhibition of cyclooxygenase (cox) enzymes , which are crucial for the conversion of arachidonic acid into prostaglandins and leukotrienes .

Biochemical Pathways

Thiazole derivatives are known to impact the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

1,3-benzothiazol-6-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c1-2-13-16(19)17(21-9-20-13)25-12-5-6-23(8-12)18(24)11-3-4-14-15(7-11)26-10-22-14/h3-4,7,9-10,12H,2,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNFXFZOJCATJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

![3-[(Oxolan-2-ylmethoxy)methyl]aniline](/img/structure/B2505822.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![(2-(2-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2505836.png)

![6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2505839.png)

![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)